1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione
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Description
1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is a useful research compound. Its molecular formula is C24H15NO3 and its molecular weight is 365.388. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione and related compounds have been explored for their utility in catalysis. For instance, L-proline has been used to catalyze multicomponent reactions involving 2-hydroxy-1,4-naphthoquinone, aldehydes, and aminopyrazoles, leading to the synthesis of various derivatives. This method offers several advantages, including simplicity, metal-free conditions, and applicability to a broad range of aldehydes (Karamthulla et al., 2014).
Luminescent Properties
Certain derivatives of naphthoquinone, which are structurally similar to this compound, have been identified for their luminescent properties. These properties make them potential candidates for use in organic electroluminescent (EL) media. A significant example involves the microwave-assisted synthesis of naphtho[2,3-f]quinoline derivatives, which exhibit good luminescent properties in ethanol solutions (Tu et al., 2009).
Synthesis of Heterocyclic Compounds
The compound and its analogs have been used in the synthesis of various heterocyclic compounds. This includes the preparation of ligands based on benzo[g]quinoline, which have applications in photophysical and electrochemical fields. These compounds demonstrate bathochromic shifts and exciplex formation due to increased delocalization, which is important in the study of electron transfer processes (Taffarel et al., 1994).
Application in Organic Synthesis
This compound derivatives have been explored in the context of organic synthesis. For example, they have been used in the preparation of pincer-functionalized catalysts for ketone reduction, highlighting their utility in organic chemistry and catalysis (Facchetti et al., 2016).
Properties
IUPAC Name |
16-benzoyl-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO3/c1-25-18-13-7-12-17-19(18)20(15-10-5-6-11-16(15)23(17)27)21(24(25)28)22(26)14-8-3-2-4-9-14/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGSMJQVTOURMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=C(C1=O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.